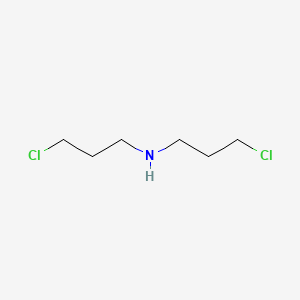

Bis(3-chloropropyl)amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to bis(3-chloropropyl)amine often involves palladium-catalyzed amination reactions. For instance, novel bis(amine anhydride)s were synthesized through the palladium-catalyzed amination reaction of N-methyl-protected 4-chlorophthalic anhydride with arylamines, followed by alkaline hydrolysis and dehydration steps (Li et al., 2007). This method highlights the versatility of palladium-catalyzed processes in creating complex organic molecules from simpler chlorinated precursors.

Molecular Structure Analysis

The molecular structure of compounds synthesized from reactions involving bis(3-chloropropyl)amine precursors can be intricate. For example, the X-ray structures of certain bis(amine anhydride)s reveal complex arrangements resulting from these synthetic processes, indicating the potential for designing materials with specific properties (Li et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving bis(3-chloropropyl)amine derivatives can lead to a wide range of products with unique properties. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines demonstrates the compound's utility in producing protected amino groups for peptide synthesis (Barany et al., 2005).

Physical Properties Analysis

The physical properties of materials synthesized from bis(3-chloropropyl)amine and its derivatives, such as polyimides, include high thermal stability and good solubility in various solvents. These characteristics are desirable in the development of high-performance materials for industrial applications (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of bis(3-chloropropyl)amine derivatives, such as their reactivity in the synthesis of polyimides, illustrate the compound's role in creating polymers with specific functionalities. These properties are crucial for the development of materials with tailored characteristics for various applications (Zhang et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis of Medicinal Intermediates : Xue Weiliang (2008) researched the synthesis of bis-(2-chloroethy1)amine, a precursor to medicinal intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, which is important for preparing 1,4-N,N-substituted piperazines (Xue Weiliang, 2008).

Gene Delivery : Qun Li et al. (2006) synthesized various bis(2-hydroxy-3-chloropropyl)alkylamines and utilized them as monomers for gene delivery applications. They observed that compounds with ethylenediamine (EDA) as the backbone had better transfection activity and lower toxicity (Li et al., 2006).

Biomedical Applications : Poly(amido-amine)s (PAAs) are derived from the reaction of primary or secondary aliphatic amines with bis(acrylamide)s. Ferruti, Marchisio, and Duncan (2002) reviewed the biomedical uses of PAAs, including their role as heavy-metal-ion-complexing polymers, materials for heparin neutralization, and non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).

Synthesis of High-Temperature Resistant Polymers : Wenmu Li et al. (2007) synthesized novel bis(amine anhydride)s through palladium-catalyzed amination. These compounds were used to produce polyimides with high glass transition temperatures and good solubility in aprotic solvents, making them suitable for applications requiring high thermal resistance (Li et al., 2007).

Chemical Synthesis and Characterization : Xiao Cui-ping (2009) synthesized bis(2-chloroethyl)amine hydrochloride, a related compound to bis(3-chloropropyl)amine, using diethanol amine and thionyl chloride, providing insight into the synthesis and characterization of similar amines (Xiao Cui-ping, 2009).

Safety And Hazards

While specific safety and hazard information for Bis(3-chloropropyl)amine was not found in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

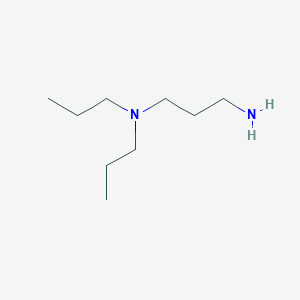

IUPAC Name |

3-chloro-N-(3-chloropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N/c7-3-1-5-9-6-2-4-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUJQKYOLXSFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329550 | |

| Record name | Bis(3-chloropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-chloropropyl)amine | |

CAS RN |

102073-95-0 | |

| Record name | Bis(3-chloropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

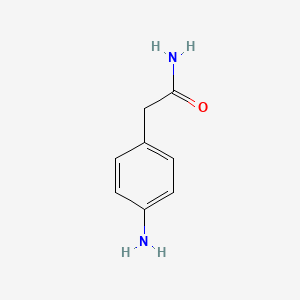

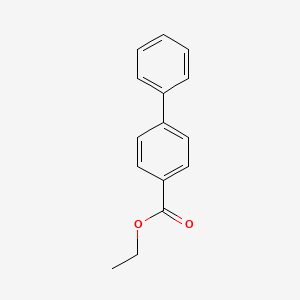

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)